molecular formula C18H27NO2 B14220548 Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester CAS No. 830335-32-5

Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester

Cat. No.: B14220548
CAS No.: 830335-32-5
M. Wt: 289.4 g/mol
InChI Key: QLDOGDTURTWDFY-UHFFFAOYSA-N
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Description

Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester is an organic compound with the molecular formula C18H27NO2. This compound is characterized by its unique structure, which includes a carbamate group, an aromatic ring, and a long aliphatic chain with a propenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester typically involves the reaction of [1-(2-propenyl)heptyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester is unique due to its specific combination of a long aliphatic chain with a propenyl group and a phenylmethyl ester.

Properties

CAS No.

830335-32-5

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl N-dec-1-en-4-ylcarbamate

InChI

InChI=1S/C18H27NO2/c1-3-5-6-10-14-17(11-4-2)19-18(20)21-15-16-12-8-7-9-13-16/h4,7-9,12-13,17H,2-3,5-6,10-11,14-15H2,1H3,(H,19,20)

InChI Key

QLDOGDTURTWDFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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